4-cyano-1H-indazole-3-carboxylic acid
Overview
Description
4-Cyano-1H-indazole-3-carboxylic acid is a chemical compound with the linear formula C9H5N3O2 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of 1H-indazole-3-carboxylic acid derivatives has been achieved through various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 4-cyano-1H-indazole-3-carboxylic acid is represented by the InChI code: 1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(9(13)14)12-11-6/h1-3H, (H,11,12)(H,13,14) .Chemical Reactions Analysis
Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .Physical And Chemical Properties Analysis
4-Cyano-1H-indazole-3-carboxylic acid has a molecular weight of 187.16 . It is an off-white solid .Scientific Research Applications
Medicinal Chemistry and Drug Design
4-cyano-1H-indazole-3-carboxylic acid is a valuable scaffold in medicinal chemistry. It serves as a core structure for the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential as anticancer , anti-inflammatory , and antimicrobial agents due to the indazole moiety’s ability to interact with biological targets.
Mechanism of Action
Target of Action
Indazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Indazole derivatives have been reported to inhibit cell growth in many neoplastic cell lines . This suggests that 4-cyano-1H-indazole-3-carboxylic acid may interact with its targets to disrupt cell proliferation.
Biochemical Pathways
Given the broad biological activities of indazole derivatives, it is likely that this compound affects multiple pathways .
Pharmacokinetics
The compound’s molecular weight of 18716 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Indazole derivatives have been reported to inhibit cell growth in many neoplastic cell lines , suggesting that 4-cyano-1H-indazole-3-carboxylic acid may have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-cyano-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(9(13)14)12-11-6/h1-3H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNCDNOZENBPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NN=C2C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646711 | |
Record name | 4-Cyano-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-1H-indazole-3-carboxylic acid | |
CAS RN |
1000341-33-2 | |
Record name | 4-Cyano-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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